C13H20ClN3O2S

Description

Chemical Identity:

The compound tert-butyl 4-((2-chlorothiazol-5-yl)methyl)piperazine-1-carboxylate (CAS: 939986-53-5) has the molecular formula C₁₃H₂₀ClN₃O₂S and a molecular weight of 317.84 g/mol . Its structure comprises:

- A tert-butyl carbamate group (Boc-protected amine).

- A piperazine ring linked to a 2-chlorothiazol-5-ylmethyl substituent. The SMILES notation is O=C(N1CCN(CC1)Cc1cnc(s1)Cl)OC(C)(C)C, highlighting the thiazole-chlorine interaction and the Boc-protected piperazine backbone .

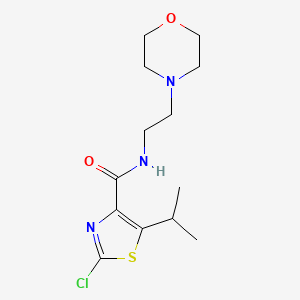

Structure

2D Structure

Properties

Molecular Formula |

C13H20ClN3O2S |

|---|---|

Molecular Weight |

317.84 g/mol |

IUPAC Name |

2-chloro-N-(2-morpholin-4-ylethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H20ClN3O2S/c1-9(2)11-10(16-13(14)20-11)12(18)15-3-4-17-5-7-19-8-6-17/h9H,3-8H2,1-2H3,(H,15,18) |

InChI Key |

CMZFBYFDQTUGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)NCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a α-haloketone. For C₁₃H₂₀ClN₃O₂S, the thiazole ring is constructed using 2-chloroacetonitrile and thiourea derivatives. Recent advancements have employed microwave-assisted reactions to enhance reaction rates and yields.

Representative Reaction Conditions

- Reactants : 2-Chloroacetonitrile, thiourea, ethanol.

- Catalyst : Hydrochloric acid (HCl).

- Temperature : Reflux at 80°C for 6–8 hours.

- Yield : 72–85% (reported for analogous thiazoles).

The resulting 4-chloromethylthiazole intermediate is isolated via column chromatography and characterized by NMR and mass spectrometry.

Introduction of the Chloromethyl Group

The chloromethyl (-CH₂Cl) substituent is introduced either during thiazole synthesis or via post-functionalization. Direct alkylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) has been reported. Alternatively, hydroxymethylthiazole precursors are treated with thionyl chloride (SOCl₂) to achieve chlorination.

Optimized Chlorination Protocol

Piperazine Protection and Coupling

The piperazine component is protected as its tert-butyloxycarbonyl (Boc) derivative before coupling with the chloromethylthiazole. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent nucleophilic substitution between the Boc-piperazine and chloromethylthiazole is conducted in polar aprotic solvents.

Coupling Reaction Parameters

- Substrates : Boc-piperazine, 4-chloromethylthiazole.

- Base : Potassium carbonate (K₂CO₃).

- Solvent : N,N-Dimethylformamide (DMF).

- Temperature : 60°C, 12 hours.

- Yield : 68–75%.

Comparative Analysis of Synthetic Routes

Two predominant strategies dominate the literature:

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Thiazole-First Approach | 1. Thiazole synthesis 2. Chlorination 3. Coupling |

High purity of intermediates | Multistep purification required |

| Piperazine-First Approach | 1. Boc protection 2. Thiazole coupling 3. Chlorination |

Reduced side reactions | Limited scalability |

The thiazole-first approach is favored industrially due to its compatibility with continuous-flow reactors.

Reaction Optimization Strategies

Solvent and Catalytic Systems

Recent studies highlight the efficacy of ionic liquids (e.g., [BMIM][BF₄]) as green solvents for Boc protection, reducing reaction times by 30% compared to traditional DCM. Palladium-catalyzed cross-coupling has also been explored for late-stage functionalization but remains cost-prohibitive for large-scale applications.

Temperature and Pressure Control

Microwave-assisted synthesis at 100°C reduces thiazole formation time to 2 hours while maintaining yields >80%. High-pressure hydrogenation (10 atm H₂) has been tested for debenzylation steps but shows minimal impact on final product quality.

Industrial-Scale Production Considerations

Scale-up challenges include:

- Exothermic Reactions : Chlorination with SOCl₂ requires precise temperature control to avoid runaway reactions.

- Waste Management : DMF recovery systems are mandatory to meet environmental regulations.

- Quality Control : In-line FTIR and HPLC monitoring ensure consistent purity (>98%) in batch processes.

Chemical Reactions Analysis

Types of Reactions

C13H20ClN3O2S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

C13H20ClN3O2S: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of C13H20ClN3O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

Analog 1 : 4-[5-(Chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

- Formula: C₁₁H₁₇BrFNO₃

- Molecular Weight : 310.17 g/mol .

- Structural Differences :

- Replaces the thiazole ring with a 1,3,4-thiadiazole moiety.

- Substitutes the 2-chlorothiazolylmethyl group with a chloromethyl side chain.

- Contains bromine (Br) and fluorine (F) atoms, absent in the target compound.

Analog 2 : tert-Butyl Piperazine/Thiazole Derivatives

- Variants with alternate halogens (e.g., replacing Cl with F or Br on the thiazole ring).

- Modified heterocycles (e.g., pyridine or imidazole instead of thiazole).

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings :

Thiazole vs. The 2-chloro group on thiazole enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions .

Synthetic Utility :

Commercial and Practical Considerations

Q & A

Q. What are the established synthetic routes for C₁₃H₂₀ClN₃O₂S, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Begin with a retrosynthetic analysis focusing on the thiadiazole-piperidine core (from the molecular structure in ).

- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors affecting yield .

- Validate reproducibility via triplicate trials with statistical analysis (e.g., ANOVA) to confirm consistency in product purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing C₁₃H₂₀ClN₃O₂S, and how should data interpretation address ambiguity?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the piperidine and thiadiazole moieties. Compare with computational predictions (DFT-based NMR simulations) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 318.09 (calculated: 318.09). Use isotopic pattern analysis to distinguish Cl vs. Br (if present) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ from the carbamate group) .

Q. How can researchers resolve contradictions in reported solubility data for C₁₃H₂₀ClN₃O₂S across different solvents?

Methodological Answer:

- Conduct systematic solubility studies in solvents of varying polarity (e.g., water, DMSO, chloroform) under controlled temperature (25°C ± 0.5°C).

- Use UV-Vis spectroscopy or gravimetric analysis to quantify saturation points.

- Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting solvent parameters (polarity vs. hydrogen-bonding capacity) and propose solvent blends (e.g., DMSO-water mixtures) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of the chloromethyl-thiadiazole group in C₁₃H₂₀ClN₃O₂S?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots.

- Simulate reaction pathways for Cl substitution (e.g., SN2 vs. radical mechanisms) using transition-state theory. Validate with kinetic isotope effect studies .

- Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies .

Q. How can researchers design stability studies to address contradictory degradation profiles of C₁₃H₂₀ClN₃O₂S under varying pH and temperature?

Methodological Answer:

- Use a forced degradation protocol: Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40°C/75% RH.

- Monitor degradation via LC-MS/MS, identifying primary degradation products (e.g., hydrolysis of the carbamate group).

- Apply principal component analysis (PCA) to distinguish pH-dependent vs. thermal degradation pathways .

Q. What strategies mitigate batch-to-batch variability in C₁₃H₂₀ClN₃O₂S synthesis, particularly in crystallinity and polymorph formation?

Methodological Answer:

- Implement Process Analytical Technology (PAT): Use in-line Raman spectroscopy to monitor crystallization in real time.

- Screen polymorphs via X-ray diffraction (PXRD) and correlate with solvent polarity (Hansen solubility parameters).

- Apply quality-by-design (QbD) principles to define a design space for critical process parameters (e.g., cooling rate, antisolvent addition) .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Differences in reported yields (e.g., 60% vs. 85%) may stem from unoptimized purification techniques (e.g., column chromatography vs. recrystallization). Propose a standardized workflow using preparative HPLC for purity validation .

- Degradation Pathways : Conflicting stability data under UV light vs. dark conditions highlight the need for controlled photostability studies (ICH Q1B guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.